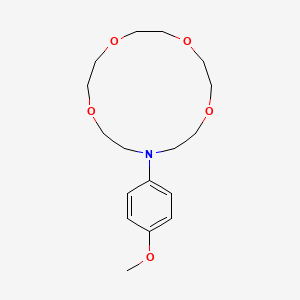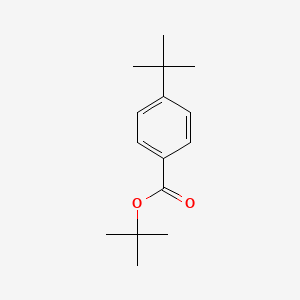![molecular formula C12H16O3SSi B14349904 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione CAS No. 94445-47-3](/img/structure/B14349904.png)
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is an organosilicon compound featuring a trimethylsilyl group attached to a benzothiopyranone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione typically involves the reaction of a benzothiopyranone derivative with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiopyranone ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, facilitating reactions that would otherwise be challenging. The benzothiopyranone core can participate in various chemical transformations, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Trimethylsilyl)ethynyl]benzoic acid
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol
Uniqueness
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is unique due to its combination of a trimethylsilyl group and a benzothiopyranone structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
94445-47-3 |
|---|---|
Molekularformel |
C12H16O3SSi |
Molekulargewicht |
268.41 g/mol |
IUPAC-Name |
(1,1-dioxo-2H-thiochromen-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H16O3SSi/c1-17(2,3)15-11-8-9-16(13,14)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
CBUTWWGOPSIXPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CCS(=O)(=O)C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)




![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)



